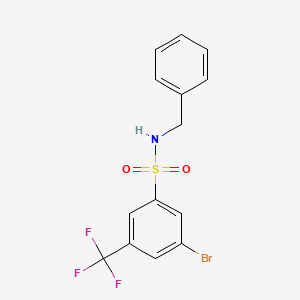

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide

Vue d'ensemble

Description

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide: is an organic compound with the molecular formula C14H11BrF3NO2S and a molecular weight of 394.21 g/mol . This compound is characterized by the presence of a benzyl group, a bromine atom, and a trifluoromethyl group attached to a benzenesulfonamide core. It is used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Sulfonamide Formation: The sulfonamide group is formed by reacting the trifluoromethylated bromoarene with a sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

1.2.1. Sulfonation and Amination

The sulfonation of benzene involves the formation of an intermediate aryl sulfonic acid, which reacts with benzylamine to form the sulfonamide group. This step is critical for introducing the N-benzyl substituent .

1.2.2. Bromination

The bromination step utilizes a brominating agent in a sulfuric acid/acetic acid mixture to achieve regioselective substitution. The 3-position bromination is favored due to the directing effects of the sulfonamide group and trifluoromethyl substituent .

1.2.3. Trifluoromethylation

Trifluoromethylation typically involves nucleophilic aromatic substitution, facilitated by the electron-withdrawing sulfonamide group. This step requires careful control of reaction conditions to avoid over-substitution .

1.3. Analytical Methods

Structural characterization employs:

-

NMR : Confirms aromatic substitution patterns and functional group integrity .

-

Mass Spectrometry : Verifies molecular weight (394.21 g/mol) and isotopic distribution .

-

FTIR : Identifies sulfonamide (-SO₂NH) and trifluoromethyl (-CF₃) stretches .

1.4. Stability and Reactivity

-

Hydrolytic Stability : The sulfonamide group is stable under acidic conditions but susceptible to base-catalyzed hydrolysis.

-

Electrophilic Substitution : The trifluoromethyl and bromine substituents deactivate the aromatic ring, reducing reactivity toward electrophiles .

1.6. Challenges and Considerations

-

Regioselectivity : Achieving selective bromination at the 3-position requires optimized reaction conditions .

-

Purification : The presence of isomeric impurities (e.g., 1,2-dibromo derivatives) necessitates rigorous chromatographic separation .

-

Scalability : Industrial synthesis involves continuous flow reactors to maintain yield and purity .

Applications De Recherche Scientifique

Structure

- Chemical Formula : C₁₃H₈BrF₃N₁O₂S

- Molecular Weight : 357.16 g/mol

- CAS Number : 951885-22-6

Drug Discovery

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide has been investigated as a potential inhibitor of key protein-protein interactions involved in cancer progression. For instance, a study identified analogs that target the S100A2-p53 interaction, demonstrating cytotoxic effects on pancreatic cancer cell lines with an IC50 value of 2.97 μM . This suggests that compounds like this compound could serve as lead compounds in the development of novel anti-cancer therapies.

Synthetic Methodologies

The compound is utilized as a precursor in various synthetic pathways, particularly in the formation of complex organic molecules. Its reactivity allows it to participate in cross-coupling reactions and other transformations that are pivotal in organic synthesis . For example, it can be employed to synthesize derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Material Science

Due to its fluorinated structure, this compound exhibits properties that are beneficial for applications in material science, particularly in the development of fluorinated polymers and coatings. These materials often possess enhanced chemical resistance and thermal stability, making them suitable for industrial applications.

Case Study 1: Inhibitory Effects on Cancer Cells

A focused library synthesis involving this compound showed broad-spectrum activity against various human cancer cell lines. The study highlighted the importance of structural modifications on the sulfonamide backbone to enhance cytotoxicity .

Case Study 2: Synthesis of Novel Compounds

In a synthetic route involving palladium-catalyzed reactions, this compound was successfully used to create new derivatives with potential therapeutic applications. The reaction conditions were optimized to yield high purity products, demonstrating its utility as a versatile building block in organic synthesis .

Mécanisme D'action

The mechanism of action of N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, while the benzyl and bromine groups contribute to the compound’s overall binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- 3-Bromo-5-(trifluoromethyl)benzenesulfonamide

- N-Benzyl-3-chloro-5-(trifluoromethyl)benzenesulfonamide

- N-Benzyl-3-bromo-4-(trifluoromethyl)benzenesulfonamide

Uniqueness: N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the bromine and trifluoromethyl groups on the aromatic ring, which influences its reactivity and binding properties. The presence of the benzyl group further enhances its versatility in synthetic applications .

Activité Biologique

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, potential therapeutic applications, and the underlying mechanisms of action supported by diverse research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a benzene ring that is further substituted with bromine and trifluoromethyl groups. Its molecular formula is C₁₃H₈BrF₃N₁O₂S, with a molecular weight of approximately 394.207 g/mol. The trifluoromethyl group enhances lipophilicity, which may influence its pharmacokinetic properties.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : It has been shown to be effective against drug-resistant bacteria. In studies involving the synthesis of pyrazole derivatives based on this sulfonamide, several compounds demonstrated potent growth inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL.

- Antimalarial Potential : this compound is utilized in the synthesis of new benzenesulfonamides that serve as potential antimalarial drug candidates. Research indicates that these derivatives exhibit significant activity against malaria parasites.

- Antitumor Activity : Similar sulfonamide derivatives have been investigated for their anticancer properties. For example, compounds sharing structural similarities with this compound have shown promising results in inhibiting various cancer cell lines .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound’s sulfonamide group allows it to act as an inhibitor for certain enzymes, potentially disrupting metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : It has been noted for its ability to interact with progesterone receptors (PR), functioning as a nonsteroidal antagonist. This interaction could lead to therapeutic effects in conditions such as endometriosis and breast cancer .

Antimicrobial Studies

A study highlighted the synthesis and evaluation of various pyrazole derivatives derived from this compound. The results indicated that these derivatives not only inhibited bacterial growth effectively but also showed a favorable safety profile in preliminary toxicity assessments.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 0.25 | Staphylococcus aureus |

| Derivative B | 0.50 | Streptococcus pneumoniae |

Antimalarial Research

In another investigation focusing on antimalarial activity, several derivatives synthesized from this compound were tested against Plasmodium falciparum. The most promising candidates displayed IC₅₀ values significantly lower than those of existing antimalarial drugs.

| Compound | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |

|---|---|---|

| Derivative C | 0.15 | 1.00 (Chloroquine) |

| Derivative D | 0.20 | 1.50 (Artemisinin) |

Anticancer Activity

Research into the anticancer potential of structurally similar compounds revealed that certain derivatives exhibited high selectivity and potency against various cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma).

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| Derivative E | 0.49 | MCF-7 |

| Derivative F | 0.62 | A375 |

Propriétés

IUPAC Name |

N-benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF3NO2S/c15-12-6-11(14(16,17)18)7-13(8-12)22(20,21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZMSPJCUFJYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650510 | |

| Record name | N-Benzyl-3-bromo-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-22-6 | |

| Record name | 3-Bromo-N-(phenylmethyl)-5-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-3-bromo-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.